molecular formula C16H13FN2O B7637958 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one

3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one

Cat. No.: B7637958
M. Wt: 268.28 g/mol
InChI Key: IFMAOOZWDSUWPF-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 2-methylquinazolin-4-one.

    Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-methylquinazolin-4-one in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and products.

    Optimized Reaction Conditions: Fine-tuning reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

    Purification Techniques: Employing advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinazolinone core or the 2-fluorophenylmethyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular functions, such as DNA replication or protein synthesis, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4-one: Lacks the 2-fluorophenylmethyl group, resulting in different chemical and biological properties.

    3-[(2-Chlorophenyl)methyl]-2-methylquinazolin-4-one: Contains a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    3-[(2-Bromophenyl)methyl]-2-methylquinazolin-4-one:

Uniqueness

The presence of the 2-fluorophenylmethyl group in 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11-18-15-9-5-3-7-13(15)16(20)19(11)10-12-6-2-4-8-14(12)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMAOOZWDSUWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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